N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide
Description
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide is a nitrobenzamide derivative featuring a 3-butoxyphenyl substituent attached to the benzamide core. Its molecular formula is C₁₇H₁₆ClN₃O₄, with a molecular weight of 361.78 g/mol. The compound’s structure includes a nitro group at the 3-position and a chlorine atom at the 4-position of the benzamide ring, combined with a 3-butoxyphenyl group. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.5) and a polar surface area of 87.8 Ų, influencing its solubility and bioavailability .
Properties
IUPAC Name |
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-9-24-14-6-4-5-13(11-14)19-17(21)12-7-8-15(18)16(10-12)20(22)23/h4-8,10-11H,2-3,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAUOPDOXOTFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide typically involves the reaction of 3-butoxyaniline with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products Formed
Reduction: 4-chloro-3-amino-N-(3-butoxyphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and 3-butoxyaniline.
Scientific Research Applications
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and butoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Effects on Lipophilicity
- The 3-butoxyphenyl group in this compound enhances lipophilicity (logP ~3.5) compared to the 2-acetamidophenyl derivative (logP 2.1) . This increase may improve membrane permeability but reduce aqueous solubility.
- N-butyl-4-chloro-3-nitrobenzamide (logP 2.8) demonstrates that alkyl chains (butyl) moderately increase lipophilicity compared to acetamide groups .
Hydrogen Bonding and Bioactivity The 3-butoxyphenyl derivative has one hydrogen bond donor (amide NH) and five acceptors (amide O, nitro O, ether O), facilitating interactions with biological targets. In contrast, the 2-acetamidophenyl analog (two donors) may exhibit stronger hydrogen bonding but lower metabolic stability due to the acetamide group . Thiazolidinone derivatives (e.g., ) with nitrobenzamide moieties show antimicrobial activity (MIC: 8–64 µg/mL against S. aureus), suggesting that the nitro group is critical for bioactivity .
Synthetic Accessibility
- N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide () is synthesized via acylation of 3-chloro-4-methylaniline with 4-nitrobenzoyl chloride, a method analogous to nitrobenzamide derivatives .
- The 3-butoxyphenyl derivative likely requires protection/deprotection of the butoxy group during synthesis, adding complexity compared to alkyl or acetamide analogs .
Crystallographic and Stability Insights 4-Chloro-3-nitrobenzamide () forms intermolecular N–H···O and C–H···O hydrogen bonds, stabilizing its crystal lattice.
Biological Activity
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound can be characterized by the following molecular structure:
- Molecular Formula : C15H16ClN3O3
- Molecular Weight : 319.76 g/mol
The compound features a butoxy group attached to a phenyl ring, along with a chlorobenzamide structure and a nitro group, which contribute to its unique chemical reactivity and biological properties.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in fibrotic processes, which are crucial for conditions like pulmonary fibrosis. It appears to inhibit the deposition of extracellular matrix proteins, thereby mitigating fibrosis progression.
- Neuropharmacological Effects : There are indications that this compound may interact with monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurodegenerative disorders.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antifibrotic Properties
A study conducted on the antifibrotic properties of this compound revealed that it significantly reduced collagen deposition in vitro. The compound was tested on fibroblast cell lines, where it demonstrated a dose-dependent inhibition of collagen synthesis, indicating its potential as a therapeutic agent for fibrotic diseases.
Case Study 2: Neuropharmacological Applications
In another investigation focusing on neuropharmacological applications, the compound was assessed for its effects on neuronal cell viability in models of oxidative stress. The results showed that this compound protected neuronal cells from apoptosis induced by oxidative stress, likely through MAO-B inhibition.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| N-(2-butoxyphenyl)-4-chlorobenzamide | Similar chlorobenzamide structure | Antifibrotic properties |
| N-(2-butoxyphenyl)-4-nitrobenzamide | Contains nitro group | Enhanced neuroprotective effects |
| N-(5-amino-2-methoxyphenyl)-4-chlorobenzamide | Contains amino and methoxy substituents | Different activity profile |
This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological properties compared to other compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via the Schotten-Baumann reaction, a classic method for amide bond formation. For example, reacting 4-chloro-3-nitrobenzoyl chloride with 3-butoxyaniline in dichloromethane (DCM) with trimethylamine (TEA) as a base at room temperature yields the target amide. TLC monitoring (silica GF254, UV detection) confirms reaction completion within 30 minutes .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and solvent polarity (e.g., THF for slower kinetics). Purification via column chromatography (hexane/ethyl acetate gradient) improves yield.
Table 1: Synthesis Conditions and Yields
| Reagents | Solvent | Base | Time (min) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-3-nitrobenzoyl chloride + 3-butoxyaniline | DCM | TEA | 30 | 76–85 |
| Same reagents | THF | Pyridine | 60 | 68–72 |
Q. How should researchers characterize this compound, and what spectral benchmarks are critical?
- Key Techniques :
- NMR : H NMR should show aromatic protons (δ 7.8–8.5 ppm for nitro and chloro substituents) and the butoxy chain (δ 1.0–1.6 ppm for CH, δ 3.9–4.2 ppm for OCH) .
- HRMS : Confirm molecular ion [M+H] at m/z 349.0824 (CHClNO).
- IR : Stretching bands for amide C=O (~1650 cm) and nitro groups (~1520, 1350 cm) .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Structural Insights : X-ray crystallography reveals N–H⋯O and C–H⋯O hydrogen bonds between the amide and nitro groups. π-π stacking (centroid distance ~3.8 Å) between aromatic rings further stabilizes the lattice .
- Refinement : Use SHELXL-97 for structure refinement, with R-factor < 0.05 for high-resolution data. Hydrogen atoms are geometrically constrained during modeling .
Table 2: Key Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| C=O (amide) | 1.224 Å |
| C–Cl | 1.741 Å |
| N–O (nitro) | 1.214 Å |
| Dihedral angle (aryl-amide) | 12.3° |
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Approach : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect reduces electron density on the benzene ring, directing electrophilic substitution to the para position of the butoxy chain.
- Applications : Predict solubility (logP ~3.2) and bioavailability using Molinspiration or SwissADME .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : If IC values for acetylcholinesterase inhibition vary, validate assays using standardized protocols (e.g., Ellman’s method with Huperzine-A as a positive control) .
- Statistical Analysis : Apply ANOVA to compare data across labs, ensuring p < 0.05 for significance.
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Modifications :
- Replace the butoxy group with shorter alkoxy chains to test steric effects.
- Introduce electron-donating groups (e.g., -OCH) to modulate nitro group reactivity.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
